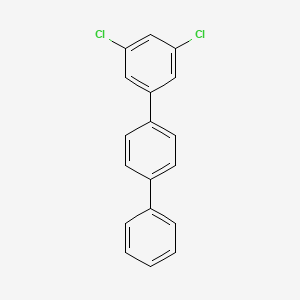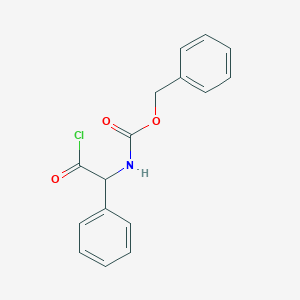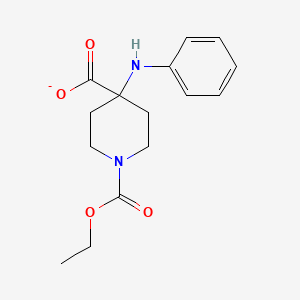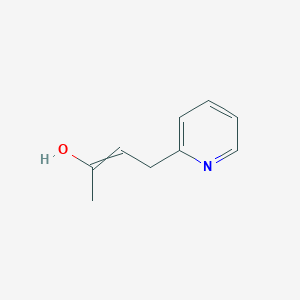![molecular formula C15H20N2O4 B14591078 Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate CAS No. 61544-74-9](/img/structure/B14591078.png)
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate group substituted with methyl and oxopropylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-methyl-3,5-diaminobenzoic acid with methyl chloroformate, followed by the introduction of oxopropyl groups through a series of condensation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The oxopropylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-oxopropyl)benzoate
- Methyl 3,4-bis(bromomethyl)benzoate
- 2-(Methoxycarbonyl)-5-methyl-2,4-bis(3-methyl-2-butenyl)-6-(2-methyl-1-oxopropyl)-5-(4-methyl-3-pentenyl)cyclohexanone
Uniqueness
Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and oxopropylamino groups allows for a range of interactions and reactions that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
61544-74-9 |
|---|---|
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
methyl 4-methyl-3,5-bis(2-oxopropylamino)benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-9(18)7-16-13-5-12(15(20)21-4)6-14(11(13)3)17-8-10(2)19/h5-6,16-17H,7-8H2,1-4H3 |
InChI-Schlüssel |
WWVVSZBFBSEVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1NCC(=O)C)C(=O)OC)NCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)

![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)


